3-Tert-butyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
3-Tert-butyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis. The tert-butyl group at the 3-position adds steric bulk, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the aza-Michael addition reaction. This method typically involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize waste and improve the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fully saturated quinoline derivatives.
Scientific Research Applications
3-Tert-butyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of dyes, antioxidants, and photosensitizers.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biological pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,3-Dihydro-4(1H)-quinolinone: Contains a carbonyl group, which can participate in different types of chemical reactions compared to 3-tert-butyl-1,2,3,4-tetrahydroquinoline.
4(1H)-Quinolinone: Fully aromatic and contains a carbonyl group, making it distinct in terms of reactivity and applications.
Uniqueness: The presence of the tert-butyl group in this compound adds steric bulk, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties .
Properties
IUPAC Name |
3-tert-butyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2,3)11-8-10-6-4-5-7-12(10)14-9-11/h4-7,11,14H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIMDIGMTSIGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC2=CC=CC=C2NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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